molecular formula C18H25NO5 B8406982 MFCD32689924

MFCD32689924

Cat. No.: B8406982
M. Wt: 335.4 g/mol
InChI Key: AXXKODYHGLJTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds are frequently utilized in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and structural tunability .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-phenylmethoxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3

InChI Key

AXXKODYHGLJTHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32689924 typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a t-butyl groupThe final steps involve esterification reactions to introduce the t-butyl ester and methyl ester groups .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

MFCD32689924 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

MFCD32689924 has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD32689924 involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

This section compares MFCD32689924 (inferred properties) with structurally and functionally related compounds, focusing on physicochemical properties, synthetic accessibility, and bioactivity.

Physicochemical Properties

Key parameters such as molecular weight, solubility, lipophilicity (LogP), and polarity (TPSA) are critical for drug-likeness and industrial applications.

Parameter MFCD13195646 (C₆H₅BBrClO₂) MFCD00003330 (C₇H₅BrO₂) Hypothetical this compound (Inferred)
Molecular Weight 235.27 g/mol 201.02 g/mol ~200–240 g/mol (estimated)
LogP (XLOGP3) 2.15 2.15 (calculated) Moderate lipophilicity (~1.5–3.0)
Solubility (mg/ml) 0.24 (ESOL) 0.687 (ESOL) 0.2–0.7 (depending on substituents)
TPSA 40.46 Ų 37.38 Ų ~35–45 Ų
BBB Permeability Yes Not reported Likely moderate

Key Observations :

  • MFCD13195646 exhibits higher molecular weight and polarity due to its boron and chlorine substituents, which may reduce blood-brain barrier (BBB) penetration compared to simpler brominated analogs like MFCD00003330 .
  • Both compounds show moderate solubility, with MFCD00003330 having superior solubility (0.687 mg/ml), likely due to its simpler structure and absence of bulky substituents .

Key Observations :

  • MFCD00003330 demonstrates higher synthetic efficiency (98% yield) and greener protocols due to recyclable catalysts, whereas MFCD13195646’s synthesis lacks yield data and uses non-recyclable palladium complexes .
  • Hypothetical this compound may require optimization in catalyst selection and solvent systems to balance yield and sustainability.

Key Observations :

  • Neither compound exhibits CYP inhibition or PAINS alerts, reducing risks of off-target interactions .

Future Research :

  • Validate this compound’s bioactivity using in vitro models (e.g., IC₅₀ assays for enzyme inhibition).
  • Explore hybrid derivatives combining the low toxicity of MFCD13195646 with the synthetic efficiency of MFCD00003330.

Limitations

  • The exact structure of this compound is unconfirmed, necessitating experimental validation.
  • Supplementary data from (e.g., chromatographic analyses) could refine solubility and purity assessments but remains inaccessible .

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